N-((5-bromopyridin-3-yl)methyl)acetamide
Description
Chemical Name: N-(5-Bromopyridin-3-yl)acetamide CAS No.: 15862-46-1 Molecular Formula: C₇H₇BrN₂O Molecular Weight: 215.05 g/mol Structure: Features a pyridine ring substituted with bromine at position 5 and an acetamide group (-NHCOCH₃) at position 3 (meta to bromine) .
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11-4-7-2-8(9)5-10-3-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLUICQRJCMCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738964 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-20-7 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((5-bromopyridin-3-yl)methyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product in good to moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki cross-coupling reactions, which are typically performed in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Products are novel pyridine derivatives with different aryl groups attached to the pyridine ring.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)acetamide is primarily related to its ability to participate in various chemical reactions. The bromine atom on the pyridine ring makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Properties :
- Storage : Stable under inert atmosphere at room temperature.
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
Functional Group Variations
Biological Activity
N-((5-bromopyridin-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its pharmacological properties has revealed promising applications, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including synthesis methods, mechanisms of action, and biological evaluations.
This compound has the following chemical formula: CHBrNO. Its structure features a brominated pyridine ring which may enhance its interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition.
Table 1: Antibacterial Activity of this compound
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 8 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound's activity varies across different bacterial strains, with notable effectiveness against Staphylococcus aureus and Bacillus subtilis.
The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Molecular docking studies have indicated that this compound may bind effectively to key targets involved in bacterial growth, such as enzymes critical for cell wall biosynthesis.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 25 µM |
| A549 (lung cancer) | 30 µM |
| HeLa (cervical cancer) | 20 µM |
The IC values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as an alternative treatment for resistant infections .
- Anticancer Research : Another study explored the effects of this compound on apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death, thereby providing a basis for further development as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
